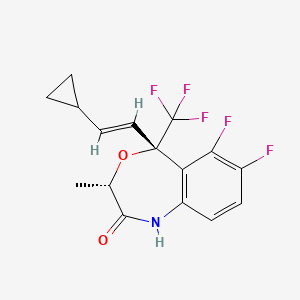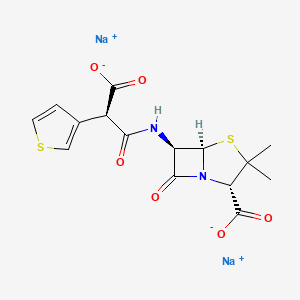
替卡西林二钠
描述
Ticarcillin disodium is the disodium salt form of ticarcillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity . It is similar to carbenicillin in action . Ticarcillin disodium was originally synthesized by Beecham Research Laboratories in 1967 .
Molecular Structure Analysis
The chemical formula of Ticarcillin disodium is C15H14N2Na2O6S2 . It has an average molecular weight of 428.39 .Chemical Reactions Analysis
Ticarcillin disodium is used in combination with clavulanate to improve its efficacy . A study has been conducted to measure ticarcillin and clavulanate levels in rat plasma using a specific and rapid ultra-high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC-ESI-MS/MS) method .科学研究应用
Bactericidal Activity
- Summary of Application: Ticarcillin disodium is a semisynthetic antibiotic with a broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria . It’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis .
- Methods of Application: Ticarcillin disodium is typically administered intravenously to treat bacterial infections .
- Results or Outcomes: When the offending bacteria attempt to undergo cell division, cell death occurs due to the action of Ticarcillin disodium .
Treatment of Bacterial Infections
- Summary of Application: Ticarcillin disodium is used as an injectable antibiotic for the treatment of Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus vulgaris .
- Methods of Application: It is administered intravenously to treat these infections .
- Results or Outcomes: The treatment has been found to be effective in managing these infections .
Treatment of Pseudomonas Infections of the Lower Respiratory Tract
- Summary of Application: Ticarcillin disodium has been shown to be clinically effective in severe Pseudomonas infections of the lower respiratory tract .
- Methods of Application: It is administered intravenously, often in combination with other drugs like gentamicin .
- Results or Outcomes: The treatment has been found to be effective, particularly in cystic fibrosis patients with Pseudomonas pulmonary infections .
Combination with Clavulanic Acid
- Summary of Application: Ticarcillin disodium can be used in combination with clavulanic acid. This combination enhances ticarcillin’s effectiveness against a wide range of bacteria .
- Methods of Application: The combination is typically administered intravenously to treat various bacterial infections .
- Results or Outcomes: Clavulanic acid inhibits beta-lactamase enzymes that can render ticarcillin ineffective, expanding its coverage .
Combination with Gentamicin
- Summary of Application: Ticarcillin disodium can be used in combination with gentamicin. This combination has been used successfully in the treatment of complicated urinary tract infection, pulmonary infection in cystic fibrosis, and bacteremia .
- Methods of Application: The combination is typically administered intravenously .
- Results or Outcomes: The treatment has been found to be effective, particularly when combined with an aminoglycoside in severe infections in patients with granulocytopenia .
Treatment of Cystic Fibrosis Patients with Pseudomonas
- Summary of Application: Ticarcillin disodium has been used successfully in the treatment of pulmonary infection in cystic fibrosis patients with Pseudomonas .
- Methods of Application: It is administered intravenously, often in combination with other drugs like gentamicin .
- Results or Outcomes: The treatment has been found to be effective, particularly in cystic fibrosis patients with Pseudomonas pulmonary infections .
Molecular Biology
- Summary of Application: Ticarcillin disodium is used as an alternative to ampicillin to test the uptake of marker genes into bacteria. It prevents the appearance of satellite colonies that occur when ampicillin breaks down in the medium .
- Methods of Application: Ticarcillin disodium is added to the growth medium of bacteria .
- Results or Outcomes: The use of Ticarcillin disodium can provide a more accurate measure of bacterial transformation efficiency .
Plant Molecular Biology
- Summary of Application: Ticarcillin disodium is used in plant molecular biology to kill Agrobacterium, which is used to deliver genes to plant cells .
- Methods of Application: After the Agrobacterium has been used to deliver the genes, Ticarcillin disodium is added to the growth medium to kill the Agrobacterium .
- Results or Outcomes: This allows for the selection of only those plant cells that have incorporated the desired genes .
Microbiological Antimicrobial Susceptibility Tests
- Summary of Application: Ticarcillin disodium is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests against gram-positive and gram-negative microbial isolates .
- Methods of Application: Ticarcillin disodium is included in the growth medium of microbial cultures, and the growth of the microbes is then observed .
- Results or Outcomes: The results of these tests can inform the treatment options for infected patients .
β-Lactamase Resistance
- Summary of Application: Ticarcillin, like penicillin, contains a β-lactam ring that can be cleaved by β-lactamases, resulting in inactivation of the antibiotic. Those bacteria that can express β-lactamases are, therefore, resistant to β-lactam antibiotics .
- Methods of Application: Ticarcillin is often paired with a β-lactamase inhibitor such as clavulanic acid (co-ticarclav) to overcome this resistance .
- Results or Outcomes: This combination can effectively treat infections caused by β-lactamase-producing bacteria .
Treatment of Stenotrophomonas Maltophilia Infections
- Summary of Application: Ticarcillin disodium is one of the few antibiotics capable of treating Stenotrophomonas maltophilia infections .
- Methods of Application: It is administered intravenously to treat these infections .
- Results or Outcomes: The treatment has been found to be effective in managing these infections .
Microbiological Antimicrobial Susceptibility Tests
- Summary of Application: Ticarcillin disodium is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests against gram-positive and gram-negative microbial isolates .
- Methods of Application: Ticarcillin disodium is included in the growth medium of microbial cultures, and the growth of the microbes is then observed .
- Results or Outcomes: The results of these tests can inform the treatment options for infected patients .
安全和危害
属性
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCUBMBMZNEME-QBGWIPKPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951968 | |
| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ticarcillin disodium | |
CAS RN |
29457-07-6 | |
| Record name | Ticarcillin disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [2S-[2α,5α,6β(S*)]]-6-(carboxylato-3-thienylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICARCILLIN DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TVV6DSYG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



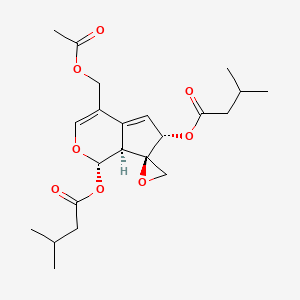
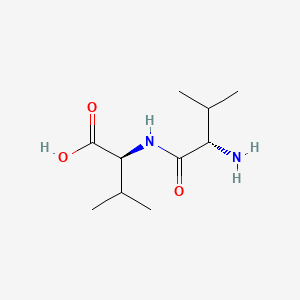
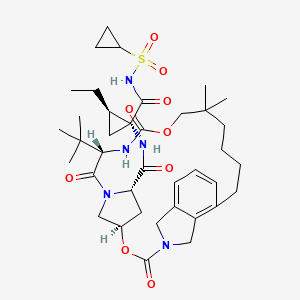
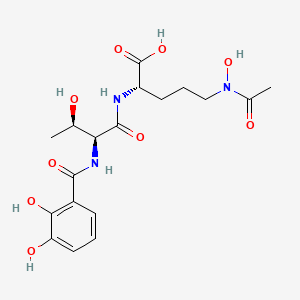
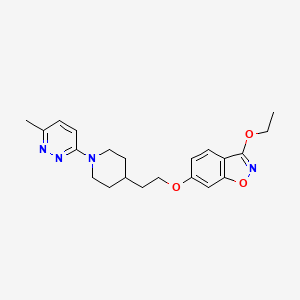
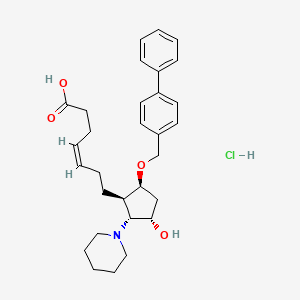
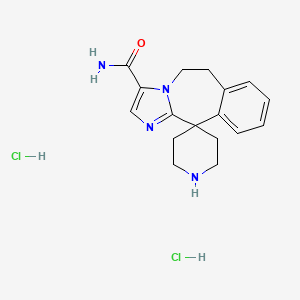
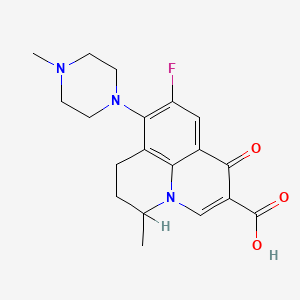
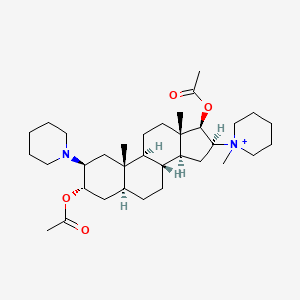
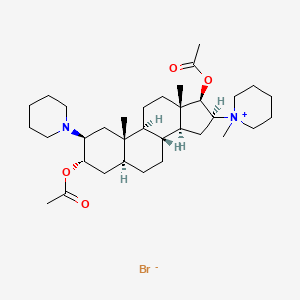
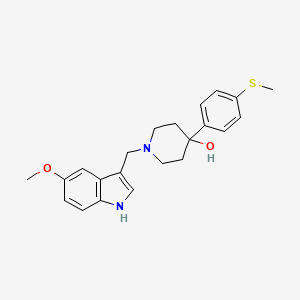
![2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine](/img/structure/B1682838.png)
![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)
